Methyl 5-bromo-2-fluoro-4-methylbenzoate
Overview
Description
Methyl 5-bromo-2-fluoro-4-methylbenzoate is an organic compound with the molecular formula C₉H₈BrFO₂ and a molecular weight of 247.06 g/mol . It is a derivative of benzoic acid, featuring bromine, fluorine, and methyl substituents on the benzene ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2-fluoro-4-methylbenzoate can be synthesized through various methods. One common approach involves the bromination and fluorination of methyl 4-methylbenzoate. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atoms with bromine and fluorine .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-fluoro-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) can be used to oxidize the methyl group to a carboxylic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce the ester group to an alcohol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogen exchange reactions can produce methyl 5-iodo-2-fluoro-4-methylbenzoate, while oxidation reactions can yield 5-bromo-2-fluoro-4-methylbenzoic acid .
Scientific Research Applications
Methyl 5-bromo-2-fluoro-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-fluoro-4-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-fluoro-4-methylbenzoate
- Methyl 5-bromo-4-fluoro-2-methylbenzoate
- Methyl 5-bromo-3-fluoro-2-methylbenzoate
Uniqueness
Methyl 5-bromo-2-fluoro-4-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
methyl 5-bromo-2-fluoro-4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRZJJNEXLYOBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628995 | |
Record name | Methyl 5-bromo-2-fluoro-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478374-76-4 | |
Record name | Methyl 5-bromo-2-fluoro-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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